Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione
Description
Significance of the Imidazo[1,2-a]pyrazine (B1224502) Scaffold in Heterocyclic Chemistry Research
The Imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives of this scaffold have been shown to exhibit a remarkable breadth of biological activities, including but not limited to antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. nih.gov This versatility has made the Imidazo[1,2-a]pyrazine core a fertile ground for the development of new therapeutic agents and chemical probes.
Historical Context of Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione and Related Structures in Scientific Literature
The conceptual origins of this compound are rooted in the study of the thermal decomposition of amino acids. Early investigations into the pyrolysis of simple amino acids like glycine (B1666218) revealed the formation of complex bicyclic and tricyclic amidines. rjpbr.com These unusual compounds, composed of three α-amino acid fragments, represent a fascinating area of chemical space that can be accessed through relatively straightforward, albeit high-energy, processes. nih.gov While the broader class of bicyclic amidines has been known, the specific dione (B5365651) structure has been a subject of more recent and detailed mechanistic investigation.
Research Objectives and Scope of Academic Inquiry for this compound
Current research interest in this compound is primarily focused on understanding its fundamental chemical properties and formation pathways. A key objective is to elucidate the precise mechanisms by which this complex structure arises from simple amino acid precursors under pyrolytic and catalyzed conditions. nih.gov This includes detailed quantum chemical calculations to map the reaction coordinates and identify key intermediates and transition states. The broader scope of this inquiry aims to expand the synthetic toolkit for creating such intricate heterocyclic systems, which could pave the way for the future exploration of their potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
851431-68-0 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-hydroxy-5H-imidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-2,11H,3H2 |
InChI Key |
BEIFADJVNVFHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=CC2=NC=C(N21)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazine 3,6 5h,7h Dione
Diverse Synthetic Approaches to the Core Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione Scaffold
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core, a privileged scaffold in medicinal chemistry, has been accomplished through various innovative strategies. tsijournals.comnih.govrsc.org These methods range from multicomponent reactions that build the molecule in a single step to classical cyclization reactions from elaborated precursors.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of the imidazo[1,2-a]pyrazine skeleton. rsc.org A prominent example is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based MCR that combines three starting materials in a one-pot synthesis. mdpi.commdpi.comresearchgate.net
This reaction typically involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. researchgate.net The process is often catalyzed by a Lewis or Brønsted acid, which activates the intermediates and facilitates the key cyclization step. mdpi.com One reported method involves a three-component condensation of 2-aminopyrazine (B29847), an aryl aldehyde, and tert-butyl isocyanide to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. nih.govrsc.org The versatility of the GBB-3CR allows for the introduction of various substituents onto the core scaffold by simply changing the starting components. researchgate.net
The general mechanism proceeds through the initial formation of an imine from the aminopyrazine and aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, which, after intramolecular rearrangement and cyclization, yields the final fused heterocyclic product. nih.gov
Cyclization Reactions from Precursor Compounds
Classical cyclization strategies provide a reliable route to the imidazo[1,2-a]pyrazine core. A common method involves the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or bromomalonic dialdehyde. ucl.ac.ukresearchgate.net The reaction proceeds via the initial formation of a Schiff base, which then undergoes an intramolecular nucleophilic substitution to close the imidazole (B134444) ring, forming the fused bicyclic system. researchgate.net
A more direct synthesis of the dione (B5365651) scaffold involves the cyclocondensation of N-acylated diketopiperazines (DKPs). nih.gov Diketopiperazines, which are cyclic dipeptides, can be acylated and then induced to undergo an intramolecular condensation followed by dehydration to form the this compound structure, also known as a bicyclic amidine (BCA). nih.gov This approach is particularly relevant as it builds the target dione structure directly from precursors derived from amino acids.
Catalyzed Syntheses (e.g., Iodine, p-Toluenesulfonic Acid)
The efficiency of imidazo[1,2-a]pyrazine synthesis, particularly via MCRs, is often enhanced by the use of catalysts. Molecular iodine has proven to be a highly effective, inexpensive, and benign catalyst for these transformations. nih.govrsc.org It functions as a Lewis acid, activating the imine intermediate formed from the aldehyde and aminopyrazine. nih.gov This activation facilitates the nucleophilic attack of the isocyanide, driving the reaction towards the cyclized product. nih.gov
Studies comparing various catalysts for the three-component synthesis of imidazo[1,2-a]pyrazines have demonstrated the superior efficacy of iodine. researchgate.net While other Lewis acids and Brønsted acids like p-Toluenesulfonic acid monohydrate (PTSA·H₂O) also catalyze the reaction, iodine consistently provides higher yields in shorter reaction times. researchgate.net
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CAN | EtOH | 20 | 54 |
| 2 | SnCl₄ | EtOH | 24 | 58 |
| 3 | SnCl₂ | EtOH | 24 | 48 |
| 4 | InCl₃ | EtOH | 24 | 55 |
| 5 | PTSA·H₂O | EtOH | 24 | 75 |
| 6 | FeCl₃ | EtOH | 24 | 25 |
| 7 | I₂ | EtOH | 5 | 98 |
Pyrolysis and Silica-Catalyzed Formation Mechanisms
The this compound scaffold can be formed under high-temperature conditions or in the presence of strong dehydrating agents from amino acid precursors. nih.gov Theoretical studies using quantum chemical calculations have elucidated the mechanisms for both gas-phase pyrolytic and silica-catalyzed formation pathways. nih.gov
The entire process is understood to occur in four main steps: nih.gov
O-acylation: An amino acid acylates a diketopiperazine (DKP) molecule on one of its carbonyl oxygens.
Acyl Transfer: The acyl group is transferred from the oxygen atom to a nitrogen atom within the DKP ring.
Intramolecular Condensation: The resulting N-acyl DKP undergoes an intramolecular condensation to form a cyclol intermediate.
Dehydration: The cyclol eliminates a molecule of water to yield the final bicyclic amidine product.
The presence of silica (B1680970) has a notable catalytic effect, particularly on the initial O-acylation step. It has been shown to lower the activation energy of this step by more than 9 kcal/mol compared to the gas-phase pyrolytic process, thereby facilitating the reaction. nih.gov
Buchwald-Hartwig Coupling Applications
While direct synthesis of the this compound using Buchwald-Hartwig coupling has not been explicitly detailed, this palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely used in the synthesis of nitrogen-containing heterocycles. mdpi.com Its application is highly relevant for constructing the imidazo[1,2-a]pyrazine core via intramolecular cyclization.
For instance, this methodology has been used to synthesize related fused heterocyclic systems. The synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine has been achieved via an intermolecular Buchwald-Hartwig amination followed by a subsequent intramolecular N-arylation to form the fused imidazole ring. researchgate.net Similarly, various benzodiazepine (B76468) derivatives have been synthesized using an intramolecular Buchwald-Hartwig reaction as the key ring-closing step. mdpi.com These examples demonstrate the potential of applying this reaction to a suitably functionalized pyrazine (B50134) precursor to achieve an intramolecular C-N bond formation, thereby constructing the fused imidazole portion of the target scaffold.
Regioselective Synthesis and Isomeric Considerations in this compound Formation
Regioselectivity is a critical consideration in the synthesis and functionalization of the imidazo[1,2-a]pyrazine scaffold. The specific placement of substituents is dictated by the reaction mechanism and the reagents employed, which can lead to the formation of distinct constitutional isomers.
A compelling example of regiocontrol is the selective metalation of 6-chloroimidazo[1,2-a]pyrazine. nih.gov The choice of the deprotonating agent dramatically alters the site of metalation and subsequent functionalization.
Using TMPMgCl·LiCl (a Hauser base) results in deprotonation at the C3 position. Trapping the resulting organometallic intermediate with an electrophile yields 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov
Conversely, using TMP₂Zn·2MgCl₂·2LiCl (a Furukawa base) switches the regioselectivity completely, leading to deprotonation at the C5 position. Quenching this intermediate with electrophiles affords 5,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov
This regiochemical switch is attributed to the different thermodynamic stabilities of the magnesium and zinc intermediates. nih.gov
| Metalating Agent | Position of Metalation | Resulting Product Type |
|---|---|---|
| TMPMgCl·LiCl | C3 | 3,6-Disubstituted |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | 5,6-Disubstituted |
Isomeric considerations also arise during the initial construction of the ring system. For example, the cyclization of 2-aminopyrimidine (B69317) with bromopyruvic ester was reported to form a mixture of isomers, highlighting the need for careful control of reaction conditions to favor the desired product. researchgate.net Similarly, the regioselective synthesis of related scaffolds like imidazo[5,1-c] nih.govucl.ac.uknih.govtriazine-3,6-diones depends on controlling the intramolecular cyclization pathway to ensure the correct ring fusion. nih.govresearchgate.net
Functionalization and Derivatization Strategies for the this compound Ring System
Strategies to modify the this compound core are essential for structure-activity relationship (SAR) studies. These methodologies include electrophilic additions, reduction of the carbonyl groups, condensation reactions, and modern C-H functionalization techniques.
The reactivity of the parent imidazo[1,2-a]pyrazine scaffold towards electrophiles is well-defined. The pyrazine ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. stackexchange.comechemi.com Consequently, substitution occurs preferentially on the more electron-rich imidazole ring. Theoretical and experimental studies show that the C-3 position is the most favorable site for electrophilic attack. stackexchange.comechemi.com This regioselectivity is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.comechemi.com
For instance, the bromination of substituted imidazo[1,2-a]pyrazines typically yields the 3-bromo derivative as the primary product. nih.govucl.ac.uk
However, in the case of this compound, the electronic landscape is significantly altered. The presence of two electron-withdrawing carbonyl groups, particularly the amide-like functionality at the C-3 position, fundamentally changes the reactivity. The C-3 position is no longer an electron-rich center susceptible to electrophilic attack. Instead, the entire heterocyclic system is rendered highly electron-deficient, making classical electrophilic substitution reactions challenging. Research into electrophilic functionalization of this specific dione system is limited, likely requiring highly activated electrophiles or alternative synthetic strategies.
Table 1: Regioselectivity in Electrophilic Bromination of Imidazo[1,2-a]pyrazine Scaffolds
| Substrate | Reagent | Major Product | Reference |
|---|---|---|---|
| 8-chloroimidazo[1,2-a]pyrazine | Br₂ | 3-bromo-8-chloroimidazo[1,2-a]pyrazine | echemi.com |
| Imidazo[1,2-a]pyrazine | NBS | 3-bromo-imidazo[1,2-a]pyrazine | |
| 2-amino-3-chloropyrazine condensed with α-chloro-acetophenone | Br₂ | 3-bromo-8-chloro-substituted imidazo[1,2-a]pyrazine | nih.gov |
The reduction of the dione functionality in this compound involves the transformation of its two carbonyl groups, which are part of cyclic amide (lactam) and imide-like structures. Methodologies for such reductions typically employ powerful hydride-donating reagents.
Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are potent reducing agents capable of reducing amides and imides to the corresponding amines. chem-station.comuop.edu.pk The application of LiAlH₄ to the this compound scaffold is expected to reduce both carbonyl groups to methylenes, yielding a saturated polycyclic amine. The specific stereochemical outcome would depend on the reaction conditions and substrate conformation.
Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce amides or imides but can reduce ketones and aldehydes. uop.edu.pknih.gov Therefore, selective reduction of one carbonyl over the other, or partial reduction to a hydroxyl intermediate, would likely require modified or specialized borohydride reagents. For example, reagents like sodium cyanoborohydride (NaBH₃CN) or the use of additives like cerium salts (Luche reduction) can alter reactivity and selectivity, though their application to this specific dione system is not widely documented. chem-station.com Another powerful agent, diisobutylaluminium hydride (DIBAL-H), is known to reduce esters and lactams to aldehydes or alcohols, respectively, often at low temperatures, suggesting it could be a valuable tool for partial reduction of the dione. uop.edu.pk
Condensation reactions are fundamental to both the synthesis and derivatization of the imidazo[1,2-a]pyrazine core.
Intramolecular Condensation: The very formation of the Imidazo[1,2-a]pyrazine-3,6-dione ring system has been studied through theoretical quantum chemical calculations, revealing a multi-step intramolecular condensation pathway. nih.gov The process begins with the acylation of a diketopiperazine (DKP) precursor, followed by an acyl transfer. The key step is the subsequent intramolecular condensation of the N-acyl DKP into a cyclol intermediate, which then eliminates a molecule of water to form the final bicyclic dione structure. nih.gov This cyclocondensation is a critical transformation for constructing the core scaffold.
Intermolecular Condensation: Multi-component reactions (MCRs) represent a powerful intermolecular condensation strategy for rapidly building molecular complexity. An efficient, iodine-catalyzed three-component reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide has been developed to synthesize a library of substituted imidazo[1,2-a]pyrazines. rsc.orgnih.gov The mechanism involves the initial condensation of the aminopyrazine and aldehyde to form an imine. This is followed by a [4+1] cycloaddition with the isocyanide, and a final intramolecular cyclization to yield the fused heterocyclic product. rsc.orgnih.gov While this method builds the aromatic imidazo[1,2-a]pyrazine core, it highlights the utility of condensation reactions in assembling the fundamental structure, which could be later oxidized or modified to the dione form.
Late-stage C-H functionalization has emerged as a powerful tool in medicinal chemistry for directly installing new functional groups onto a core scaffold, bypassing the need for pre-functionalized starting materials. Research in this area has been extensively conducted on the closely related imidazo[1,2-a]pyridine (B132010) ring system and is beginning to be explored for imidazo[1,2-a]pyrazines. researchgate.netrsc.orgmdpi.com
These transformations often utilize transition-metal or photoredox catalysis to activate specific C-H bonds. For the parent imidazo[1,2-a]pyrazine scaffold, direct C-H arylation has been achieved using transition metal catalysts. nih.gov More recent advances in the broader class of imidazo-fused heterocycles have demonstrated a wide range of C-H functionalizations, including alkylations, arylations, and the introduction of heteroatoms, primarily at the C-3 position. researchgate.netmdpi.com Visible light-induced photocatalysis, in particular, has enabled perfluoroalkylation and aminomethylation at the C-3 position of imidazo[1,2-a]pyridines. mdpi.com
Applying these late-stage functionalization methods to this compound presents a significant challenge. The electronic properties and potential sites of reactivity are vastly different from the aromatic parent system. The dione's electron-deficient nature and the absence of an aromatic C-3 proton mean that established protocols are not directly transferable. Future research may focus on developing new catalytic systems capable of activating the C-H bonds on the pyrazine portion of the dione ring (e.g., at C-2, C-5, or C-8) or on developing methods that proceed through alternative mechanisms not reliant on the electronics of the parent aromatic system.
Table 2: Examples of Late-Stage C-H Functionalization on Related Imidazo[1,2-a]pyridine Scaffolds
| Transformation | Position | Catalytic System | Key Features | Reference |
|---|---|---|---|---|
| Perfluoroalkylation | C-3 | Visible Light / EDA Complex | Metal-free, room temperature | mdpi.com |
| Aminoalkylation | C-3 | Visible Light / Rose Bengal | Oxidative cross-dehydrogenative coupling | mdpi.com |
| Arylation | C-3 | Transition Metal Catalysis | Direct C-H arylation protocols | nih.gov |
Structure Activity Relationship Sar Studies and Design Principles of Imidazo 1,2 a Pyrazine 3,6 5h,7h Dione Derivatives
Systematic Modification of the Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione Skeleton
Systematic modification of the imidazo[1,2-a]pyrazine (B1224502) framework has been a cornerstone of efforts to develop potent and selective inhibitors for various enzymes and receptors. Researchers have explored substitutions at nearly every available position on the bicyclic ring system to probe the chemical space and understand the structural requirements for biological activity.
Modifications at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyrazine core have been shown to profoundly influence the biological activity of the resulting analogues.
C2 Position: The C2 position has been a frequent site for modification. Studies have shown that the nature of the substituent at this position, whether electron-donating or electron-withdrawing, can greatly impact anticancer activity. researchgate.net For instance, in a series of compounds developed as inhibitors of the bacterial VirB11 ATPase, 2-aryl substituted regioisomers were synthesized to probe the SAR. nih.gov
C3 Position: This position is highly reactive and crucial for interaction with biological targets. Bromination at the C3 position has been linked to significant antioxidant activity. tsijournals.com In the development of Aurora kinase inhibitors, a chloro group at the C3 position was part of a lead compound that informed further structure-based design. nih.gov The regiochemistry of substitution at C2 versus C3 can be confirmed by 2D NMR techniques, which is critical for establishing a clear SAR. nih.gov
C6 Position: Substitution at the C6 position has been explored to enhance potency and selectivity. In the pursuit of selective Aurora-A kinase inhibitors, the introduction of a pyridin-3-yl group at the C6 position was a key feature of a potent derivative whose co-crystal structure with the kinase was obtained. nih.govplu.mx Further investigations involved synthesizing 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) intermediates to explore the effects of substitution at this position, although in some cases, this led to compounds with poorer physicochemical properties. nih.gov
C8 Position: The C8 position is vital for modulating activity and establishing key interactions with target proteins. Research has consistently shown that an amino group at the C8 position is beneficial for activity. Specifically, amination at C8 was found to improve antioxidant properties. tsijournals.com In a series of inhibitors targeting the VirB11 ATPase HP0525, compounds featuring a sulfonamide moiety at the 8-position demonstrated the greatest potency. nih.gov
| Position | Substituent Type/Example | Observed Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| C2 | Aryl groups | Modulates anticancer and antibacterial activity. | Cancer cell lines / VirB11 ATPase | researchgate.netnih.gov |
| C3 | Bromine (Br) | Enhances antioxidant activity. | Free radical scavenging | tsijournals.com |
| C3 | Chlorine (Cl) | Component of potent Aurora kinase inhibitors. | Aurora-A Kinase | nih.gov |
| C6 | Pyridin-3-yl | Key feature in potent and selective Aurora-A inhibitors. | Aurora-A Kinase | nih.govplu.mx |
| C8 | Amino group (-NH₂) | Improves antioxidant activity. | Free radical scavenging | tsijournals.com |
| C8 | Sulfonamide moieties | Leads to greatest potency in enzyme inhibition. | VirB11 ATPase HP0525 | nih.gov |
Beyond simple substituents, the addition of larger, more complex side chains has been a fruitful strategy for discovering highly potent compounds. These side chains can form additional interactions with the target protein, improve selectivity, and alter the molecule's physicochemical properties.
For example, a series of diarylamide and diarylurea derivatives featuring the imidazo[1,2-a]pyrazine scaffold was designed to target melanoma. This approach led to the discovery of several compounds with submicromolar antiproliferative activity against the A375P human melanoma cell line. nih.gov In another study aimed at developing Aurora kinase inhibitors, the introduction of acetic acid amides onto a pyrazole (B372694) substituent was explored. This strategy was postulated to influence selectivity between Aurora A and Aurora B kinases and to improve the compound's profile against off-target kinases. researchgate.net The synthesis of 8-amino imidazo[1,2-a]pyrazine derivatives with monotosylated diamine side chains was also investigated, demonstrating the versatility of this position for introducing diverse chemical functionalities. nih.gov
| Side Chain Type | Scaffold Position | Research Outcome | Target/Application | Reference |
|---|---|---|---|---|
| Diarylamide / Diarylurea | Various | Achieved submicromolar IC₅₀ values. | Antiproliferative (Melanoma) | nih.gov |
| Acetic Acid Amides | Attached to pyrazole substituent | Improved kinase selectivity (Aurora A vs. B). | Aurora Kinase Inhibition | researchgate.net |
| Monotosylated Diamines | C8 | Probed SAR for enzyme inhibition. | VirB11 ATPase HP0525 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties. For imidazo[1,2-a]pyrazine analogs, QSAR studies have been instrumental in understanding the key structural features that govern their anticancer activities.
These studies typically involve calculating a range of molecular descriptors, including hydrophobic parameters (e.g., clogP), electronic parameters (e.g., Hammett constants, σ), and steric parameters (e.g., molar refractivity, MR; Taft parameters, Es). dergipark.org.tr For a series of imidazo[1,2-a]pyrazine derivatives, significant correlations were found between their anticancer activity and parameters like clogP and Es, highlighting the importance of hydrophobicity and steric bulk. dergipark.org.tr
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. For a set of 51 imidazo[1,2-a]pyrazine derivatives acting as Aurora kinase inhibitors, a CoMSIA model was developed that showed good predictive ability. researchgate.net Such models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic character are predicted to increase or decrease biological activity, thereby guiding the design of new, more potent analogs. researchgate.net Multivariate statistical methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) are often employed to build and validate these QSAR models. ijirset.comresearchgate.net
Rational Design and Synthesis of Novel this compound Inhibitors and Probes
The rational design of novel imidazo[1,2-a]pyrazine derivatives often integrates SAR data, QSAR models, and structure-based approaches to create compounds with improved therapeutic potential.
A powerful strategy is structure-based drug design, which relies on the three-dimensional structure of the target protein. The co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided critical insights into the binding interactions, enabling the rational design of new inhibitors with up to 70-fold selectivity in cell-based assays. nih.govplu.mx Similarly, molecular docking studies showed that a potent antiproliferative imidazo[1,2-a]pyrazine derivative fits well into the colchicine (B1669291) binding site of tubulin, validating it as a tubulin polymerization inhibitor. nih.govresearchgate.net This structure-based approach has been successfully applied to design inhibitors for other kinases as well, including Nek2, c-Met, and VEGFR2. nih.govresearchgate.net
Other design strategies include structural optimization and ring fusion, which have been used to create novel tubulin inhibitors with potent anti-proliferative activities in the nanomolar range. nih.gov The development of selective negative modulators for the AMPA receptor associated with TARP γ-8 began with a high-throughput screening (HTS) hit, which was then optimized through a focused medicinal chemistry effort to yield potent and brain-penetrant leads. nih.gov
The synthesis of these rationally designed compounds often requires flexible and efficient chemical routes. Methods such as one-pot, three-component condensations have been developed for the efficient synthesis of imidazo[1,2-a]pyrazine libraries. rsc.orgresearchgate.net More complex targets may require multi-step sequences involving selective halogenation, nucleophilic displacement, and cross-coupling reactions like the Suzuki coupling to install the desired functionalities. nih.gov
| Designed Inhibitor Class | Biological Target | Design Principle / Strategy | Reference |
|---|---|---|---|
| 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine analogs | Aurora-A Kinase | Structure-based design using X-ray co-crystal structure. | nih.govplu.mx |
| TB-25 | Tubulin (Colchicine site) | Structural optimization, ring fusion, and molecular docking. | nih.govresearchgate.net |
| MBM-55 | Nek2 Kinase | Bioisostere replacement and structure-based design. | nih.gov |
| JNJ-61432059 | AMPA Receptor / TARP γ-8 | HTS hit-to-lead optimization, scaffold hopping. | nih.gov |
Biological Activity and Mechanistic Research of Imidazo 1,2 a Pyrazine 3,6 5h,7h Dione Derivatives
Investigation of Antineoplastic Activity in Cellular Models
The anticancer potential of imidazo[1,2-a]pyrazine (B1224502) and its analogue, imidazo[1,2-a]pyridine (B132010), has been extensively documented. These compounds have been reported to be effective against a variety of cancers, such as melanoma, lung carcinoma, and breast carcinoma. researchgate.net
Numerous studies have demonstrated the potent cytotoxic effects of imidazo[1,2-a]pyrazine and related derivatives across a panel of human cancer cell lines. A series of novel imidazo[1,2-a]pyrazine derivatives designed as tubulin inhibitors displayed powerful anti-proliferative activities against cell lines including HepG-2 (liver cancer). nih.gov For instance, the derivative TB-25 was particularly effective against the HCT-116 colon cancer cell line with a half-maximal inhibitory concentration (IC50) of 23 nM. nih.gov
Another study investigating imidazo[1,2-a]pyridine hybrids found that compound HB10 was active against HepG2 cells with an IC50 of 51.52 μM, while compound HB9 showed an IC50 of 50.56 μM against A549 lung cancer cells. chemmethod.com Similarly, research on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compound 13k as a highly potent agent, exhibiting IC50 values ranging from 0.09 μM to 0.43 μM against a panel of tested cell lines, including the non-small cell lung cancer line HCC827. nih.gov
The cytotoxic activity of these compounds has also been confirmed in other cancer types. Imidazo[1,2-a]pyridine compounds 5, 6, and 7 inhibited the growth of A375 melanoma cells, with IC50 values between 9.7 and 44.6 µM. nih.govresearchgate.net In breast cancer, pyrazole (B372694) derivatives containing an imidazo[1,2-a]pyridine core were tested on the MCF-7 cell line, while specific imidazo[1,2-a]pyridine derivatives IP-5 and IP-6 showed strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. rdd.edu.iqnih.gov
| Compound/Derivative Series | Cell Line | Cancer Type | Reported IC50 Value | Reference |
|---|---|---|---|---|
| TB-25 | HCT-116 | Colon | 23 nM | nih.gov |
| 13k | HCC827 | Lung | 0.09 - 0.43 µM | nih.gov |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 µM | nih.govresearchgate.net |
| IP-5 | HCC1937 | Breast | 45 µM | nih.gov |
| IP-6 | HCC1937 | Breast | 47.7 µM | nih.gov |
| HB9 | A549 | Lung | 50.56 µM | chemmethod.com |
| HB10 | HepG2 | Liver | 51.52 µM | chemmethod.com |
| 12b | Hep-2 | Laryngeal | 11 µM | rsc.org |
| 12b | HepG2 | Liver | 13 µM | rsc.org |
| 12b | MCF-7 | Breast | 11 µM | rsc.org |
| 12b | A375 | Melanoma | 11 µM | rsc.org |
Beyond cytotoxicity, a primary mechanism of action for these derivatives is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Several studies have shown that these compounds can arrest cancer cells at specific phases of the cell cycle, thereby preventing their proliferation. For example, the imidazo[1,2-a]pyrazine derivative TB-25 was found to induce cell cycle arrest in the G2/M phase in HCT-116 cells. nih.gov A similar effect was observed with compound 13k, which also caused G2/M phase arrest in HCC827 cells, and compound 6, which arrested A375 melanoma and HeLa cervical cancer cells in the G2/M phase. nih.govnih.govresearchgate.net The imidazo[1,2-a]pyridine derivative IP-5 was also shown to cause cell cycle arrest through the elevation of p53 and p21 protein levels. nih.gov
These compounds are also potent inducers of apoptosis. Treatment with IMPA derivatives (imidazo[1,2-a]pyridine-2-amino-4H-pyran) led to apoptosis in A549 lung cancer cells, which was characterized by the impairment of the mitochondrial membrane potential and the activation of caspases-9 and -3. nih.gov Compound 6 was shown to increase levels of the pro-apoptotic protein BAX and active caspase-9. researchgate.net The derivative TB-25 also effectively induced apoptosis in HCT-116 cells, as did compound 13k in HCC827 cells. nih.govnih.gov In HCC1937 breast cancer cells, compound IP-5 triggered the extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8 and cleavage of PARP. nih.gov
Research into the molecular mechanisms of these compounds has identified the PI3K/AKT/mTOR signaling pathway as a key target. This pathway is frequently overactive in human cancers and plays a crucial role in cell growth, proliferation, and survival.
Several imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and/or mTOR. A function-oriented synthesis led to the discovery of compound 42, an imidazo[1,2-a]pyrazine derivative that acts as a dual PI3K/mTOR inhibitor, with exceptionally low IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com Similarly, the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k was identified as a powerful PI3Kα inhibitor with an IC50 of 1.94 nM. nih.gov Western blot analysis confirmed that 13k treatment reduced the phosphorylation of PI3K and its downstream effectors AKT, mTOR, and GSK3β. nih.gov
Other studies have corroborated these findings. Compound 6, an imidazo[1,2-a]pyridine, was found to reduce the levels of phosphorylated AKT and mTOR, consistent with the inhibition of the PI3K/AKT/mTOR pathway. nih.govnih.gov It is proposed that these compounds may function by binding to the ATP-binding site of PI3K. nih.gov In addition to this pathway, other mechanisms have been identified; for instance, the derivative TB-25 functions by inhibiting tubulin polymerization. nih.gov
Preclinical Evaluation of Antimicrobial Potency
In addition to their anticancer properties, imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as antimicrobial agents.
The antibacterial activity of various imidazo[1,2-a]pyrazine and related derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of imidazo[1,2-a]pyrazine derivatives, including compounds 4a, 4f, 5g, 6b, and 6c, displayed pronounced antibacterial activity against Staphylococcus aureus at a concentration of 100 µg/mL. tsijournals.com Several of these compounds also showed promising activity against Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com
Other related scaffolds have also proven effective. Chalcone derivatives of imidazo[1,2-a]pyrimidine (B1208166) showed excellent to good activity against strains including E. coli and S. aureus. derpharmachemica.com Furthermore, imine derivatives derived from imidazo[1,2-a]pyridine demonstrated promising in vitro activity against both of these bacterial species. researchgate.net Research on substituted imidazo[1,2-a]pyrimidines found that 5-n-octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against a broad spectrum of microorganisms. nih.gov
| Compound/Derivative Series | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives (4a, 4f, 5c, 5g, 6b, 6c) | S. aureus, E. coli | Zone of inhibition: 21-24 mm | tsijournals.com |
| Imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, 4f) | S. aureus, E. coli | Excellent to good activity | derpharmachemica.com |
| Imine derivatives of imidazo[1,2-a]pyridine | S. aureus, E. coli | Promising in vitro activity | researchgate.net |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | S. aureus, E. coli | Significant activity | nih.gov |
A key microbial target for imidazo[1,2-a]pyrazine derivatives is the VirB11 ATPase. nih.gov This enzyme is an essential component of the type IV secretion system (T4SS), a molecular machine used by pathogenic bacteria like Helicobacter pylori to inject toxic molecules into host cells and spread antibiotic resistance genes. nih.govnih.gov By inhibiting VirB11, it is possible to disarm the bacteria and reduce their virulence. ucl.ac.uk
Virtual screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the H. pylori VirB11 ATPase, HP0525, by acting as ATP mimics. ucl.ac.ukucl.ac.uk Subsequent in vitro testing confirmed this, identifying a lead compound (compound 14) that competitively inhibits the enzyme with an IC50 of 7 µM. ucl.ac.uk Further research has focused on creating bivalent inhibitors, which combine an imidazo[1,2-a]pyrazine moiety to block the enzyme's active site with a peptide sequence designed to disrupt the assembly of the VirB11 protein complex, offering a dual mechanism of action. nih.govnih.gov
Strategies for Overcoming Multi-Drug Resistance in Research Contexts
A critical challenge in chemotherapy is the development of multi-drug resistance (MDR) in cancer cells, which significantly diminishes the efficacy of treatment. nih.gov Research into imidazo[1,2-a]pyridine derivatives, a related class of compounds, has shown their potential in addressing this issue. While direct studies on Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione for MDR are less detailed in the provided context, the broader class of imidazo[1,2-a] fused heterocycles is being investigated for its ability to circumvent resistance mechanisms. nih.govwaocp.org The development of novel and more effective chemotherapeutic agents that are less susceptible to resistance is a vital area of cancer research. nih.gov The structural modifications of the imidazo[1,2-a]pyrazine core are a key strategy in the pursuit of novel anticancer drugs with the potential to overcome these resistance challenges. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Derivatives of imidazo[1,2-a]pyrazine have demonstrated significant activity as inhibitors of various enzymes and modulators of cellular receptors, which are central to their therapeutic potential.
Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Studies have shown that these derivatives can inhibit total cAMP-PDE and cGMP-PDE activities. nih.gov
Research has focused on their selectivity for different PDE isoenzymes. For instance, some derivatives with a cyano group at position 2 were found to be potent inhibitors of the type III isoenzyme of PDE, while others showed moderate potency against the type IV isoenzyme. nih.gov The inhibition of these specific PDE isoenzymes is believed to be linked to some of the pharmacological effects of these compounds, such as smooth muscle relaxation. nih.govnih.gov In studies on the Dami cell line, derivatives like SCA41 and SCA44 showed non-selective PDE inhibitory effects on isoenzymes III, IV, and V, while SCA40 had a preference for type III, and PAB30 and PAB40 showed a preference for type IV. nih.gov This PDE-inhibitory action increases intracellular cAMP levels, which is linked to the cytotoxic and apoptotic effects observed in some cell lines. nih.gov
The receptor tyrosine kinase EphB4 is involved in processes such as angiogenesis and is often upregulated in various cancers. nih.gov Consequently, it has become a target for anticancer drug development. nih.gov A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered that demonstrates nanomolar potency for the EphB4 receptor. nih.gov These compounds also show potent activity against other receptor tyrosine kinases (RTKs) involved in angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.gov The inhibition of multiple RTKs, including EphB4, is proposed as a strategy to enhance anti-angiogenic effects and achieve more pronounced anti-cancer efficacy. nih.gov The synthesis of imidazo[1,2-a]pyrazine compounds has been specifically aimed at creating inhibitors for targets like the VirB11 ATPase, demonstrating the versatility of this scaffold in enzyme inhibition research. ucl.ac.uk
Toll-like receptors (TLRs), particularly TLR7 and TLR8, are crucial components of the innate immune system. acs.orgacs.org While their activation is important for immune response, chronic stimulation can lead to autoimmune and inflammatory diseases, creating a need for TLR antagonists. acs.orgnih.gov Research has identified several imidazo[1,2-a]pyrazine derivatives as selective TLR7 antagonists. acs.orgacs.orgnih.gov These compounds have been shown to inhibit TLR7 without exhibiting any agonistic activity on either TLR7 or TLR8. acs.orgnih.gov
In one study, various compounds from three heterocyclic series, including imidazo[1,2-a]pyrazines, were synthesized and tested for TLR7/8 activity. nih.gov While two potent and selective TLR7 antagonists emerged from the pyrazolo[1,5-a]quinoxaline series, the research highlights the potential of these related heterocyclic structures as starting points for developing new therapeutic agents for autoimmune diseases. acs.orgacs.orgmdpi.com The selectivity of these compounds for TLR7 over TLR8 has been partly attributed to specific amino acid differences in the ligand-binding pocket of the receptors. mdpi.com
Antioxidant Activity Investigations and Radical Scavenging Mechanisms
A series of imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant properties. tsijournals.com In these studies, several compounds displayed promising free-radical scavenging activity, with efficacy comparable to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com The research indicated that specific structural features, such as the presence of a hydroxyl group or a morpholine (B109124) moiety, enhance the capacity to scavenge free radicals. tsijournals.com
The antioxidant activity was quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of the free radicals. The unsubstituted parent compounds 4a and 6a showed moderate activity, while structural modifications led to significantly improved potency in other derivatives. tsijournals.com
| Compound | Antioxidant Activity (IC₅₀ in µM) |
| Ascorbic Acid (Standard) | 5.84 |
| 4a | 28.14 |
| 6a | 22.43 |
| 5d | Promising (comparable to standard) |
| 5h | Promising (comparable to standard) |
| 6b | Promising (comparable to standard) |
| Other Active Compounds | Ranged from 8.54 to 14.26 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected imidazo[1,2-a]pyrazine derivatives against free radicals, compared to the standard antioxidant ascorbic acid. Data sourced from TSI Journals. tsijournals.com
Other Biological Activities Under Academic Scrutiny
The versatile imidazo[1,2-a]pyrazine scaffold has been linked to a wide array of other pharmacological activities in academic research.
Anti-inflammatory Research : Derivatives of the related imidazo[1,2-a]pyridine core have demonstrated noteworthy anti-inflammatory activity. nih.gov Research has shown these compounds can suppress the expression of pro-inflammatory cytokines like TNF-α and modulate key inflammatory pathways such as NF-κB and STAT3. nih.gov Imidazo[1,2-a]pyrazines have also been noted for their anti-inflammatory properties. nih.gov
Antiulcer Mechanisms : Specific derivatives have been investigated for their potential as antiulcer agents. tsijournals.com One compound, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651), was identified as having a promising profile, exhibiting a combination of antisecretory and cytoprotective activities in animal models. nih.gov
Antidepressant Pathways : The potential for antidepressant activity has been noted as one of the many pharmacological properties of imidazo[1,2-a]pyrazine derivatives. tsijournals.com
Antiproliferative Studies on Lymphocytes : The antiproliferative effects of these compounds have been examined in various cell lines. In human lymphocytes, derivatives SC-18 and SC-51 were found to inhibit mitogen-induced ³H-thymidine incorporation. nih.gov Other derivatives, such as SCA41 and SCA44, inhibited the growth of the Dami cell line in a dose-dependent manner. nih.gov The antiproliferative mechanism appears to depend on the specific chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. nih.gov
Smooth Muscle Relaxant Properties : Imidazo[1,2-a]pyrazine derivatives have exhibited potent and non-specific smooth muscle relaxant activity, effectively relaxing tissues regardless of the contracting agent used. nih.gov This activity is suggested to be related to their ability to selectively inhibit PDE isoenzymes involved in regulating the mechanical activity of smooth muscle. nih.gov
Theoretical and Computational Chemistry Studies of Imidazo 1,2 a Pyrazine 3,6 5h,7h Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione. These methods are used to compute its optimized molecular geometry and analyze its electronic landscape.
Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31G(d,p) level have been used to determine these energies and predict reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. nih.gov These descriptors help in comparing the reactivity of this compound with its analogs.
| Parameter | Description | Typical Predicted Value (eV) |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate an electron. | -6.5 to -7.5 |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron. | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and stability. (ΔE = ELUMO - EHOMO) | 4.5 to 6.5 |
| Global Hardness (η) | Measures resistance to change in electron distribution. (η ≈ ΔE / 2) | 2.25 to 3.25 |
| Global Softness (S) | Reciprocal of global hardness, indicates higher reactivity. (S = 1 / η) | 0.15 to 0.22 |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound, identifying stable conformations and the energy barriers between them.
By simulating the molecule's movement at an atomic level, researchers can understand its flexibility, which is crucial for its interaction with biological targets. Potential Energy Surface (PES) scans, often performed using DFT, can identify different stable rotameric forms of the molecule. nih.gov For derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold, these studies have shown the existence of multiple stable rotamers, often stabilized by intramolecular hydrogen bonds. nih.gov The relative populations of these conformers are influenced by the strength of such non-covalent interactions.
MD simulations can also model the behavior of the molecule in different solvent environments, predicting how it might behave in aqueous biological systems. This information is vital for understanding its solubility and bioavailability.
Ligand-Protein Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies are employed to identify potential biological targets and elucidate its mechanism of action at a molecular level. The imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine (B132010) scaffolds have been investigated as inhibitors for various enzymes, including kinases and tubulin. nih.govnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed into the protein's active site, and a scoring function is used to calculate its binding affinity, often expressed in kcal/mol. researchgate.net A lower binding energy indicates a more stable and favorable interaction.
These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. researchgate.net This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.
| Potential Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Protein Kinases (e.g., P13K, Aurora) | Enzyme (Cancer) | -7.0 to -9.5 | Lys, Asp, Tyr |
| Tubulin (Colchicine Binding Site) | Structural Protein (Cancer) | -6.5 to -8.5 | Cys, Leu, Val |
| VirB11 ATPase HP0525 | Enzyme (Bacterial Secretion System) | -7.5 to -9.0 | Gly, Ser, Phe |
| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Enzyme (Antiviral) | -6.0 to -8.0 | His, Met, Gln |
Virtual High-Throughput Screening for Identification of this compound Analogs
Virtual High-Throughput Screening (vHTS) is a computational strategy used to search large libraries of chemical compounds to identify molecules with a high probability of binding to a specific biological target. Starting with the core this compound scaffold, vHTS can be used to discover novel analogs with potentially improved activity or different pharmacological profiles.
The process involves creating a library of virtual compounds by modifying the core structure with different functional groups. This library is then docked into the active site of a target protein. Compounds are ranked based on their predicted binding affinity and other criteria, such as drug-likeness (e.g., Lipinski's rule of five). This approach allows for the rapid and cost-effective screening of millions of compounds. nih.gov
Collaborative virtual screening efforts on the related imidazo[1,2-a]pyridine scaffold have successfully identified potent hits against diseases like visceral leishmaniasis, demonstrating the power of this technique to rapidly expand the structure-activity relationship (SAR) for a given chemotype. nih.govresearchgate.net
Dispersion-Corrected Density Functional Theory (DFT-D) Applications in Intermolecular Interactions (e.g., Adsorption onto Metallic Clusters)
Standard DFT methods can sometimes fail to accurately describe weak intermolecular interactions, such as van der Waals forces, which are crucial in many chemical and biological systems. Dispersion-corrected DFT (DFT-D) methods have been developed to account for these forces, providing a more accurate description of non-covalent interactions.
For this compound, DFT-D calculations can be applied to study its interaction with various surfaces and materials. For instance, these calculations can model the adsorption of the molecule onto metallic clusters (e.g., gold, silver) or surfaces like silica (B1680970). nih.gov Such studies are relevant for applications in catalysis, sensing, and materials science. The calculations can determine the preferred adsorption geometry, adsorption energy, and the nature of the molecule-surface bond. Studies on related heterocyclic systems have explored their coordination with metal ions, highlighting the importance of nitrogen atoms in forming stable complexes. nih.govmdpi.com
Advanced Spectroscopic and Analytical Research on Imidazo 1,2 a Pyrazine 3,6 5h,7h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including the Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione core and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
Research Findings: In the ¹H NMR spectrum of related imidazo[1,2-a]pyrazine (B1224502) derivatives, protons on the pyrazine (B50134) ring typically appear as doublets in the aromatic region, often between δ 8.30 and 9.03 ppm. nih.gov The protons on the imidazole (B134444) moiety resonate at distinct chemical shifts, which are influenced by the electronic nature of substituents. nih.gov For the specific dione (B5365651) structure, the N-H protons would be expected to appear as broad singlets, with their chemical shift dependent on the solvent and concentration. The methylene (B1212753) protons (CH₂) in the saturated portion of the ring would exhibit signals in the aliphatic region.
The ¹³C NMR spectrum provides complementary information. Aromatic carbons of the imidazo[1,2-a]pyrazine system typically resonate in the range of δ 116 to 148 ppm. nih.gov The carbonyl carbons (C=O) of the dione functionality are highly deshielded and would produce characteristic signals at the lower field end of the spectrum, generally above δ 150 ppm. The saturated carbons of the hexahydropyrazine ring would appear at higher field (upfield). The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity and constitution of the molecule. thieme-connect.de Dynamic NMR studies can also be employed to investigate conformational changes or tautomeric equilibria in solution.
| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H (Aromatic CH) | 8.30 - 9.10 | Signals corresponding to protons on the pyrazine and imidazole rings. nih.gov |
| ¹H (Aliphatic CH₂) | ~3.0 - 4.5 | Expected range for methylene groups adjacent to nitrogen atoms. |
| ¹H (Amide N-H) | Variable, broad | Chemical shift is highly dependent on solvent, temperature, and concentration. |
| ¹³C (Aromatic C/CH) | 116 - 148 | Resonances for the carbons of the fused heterocyclic rings. nih.gov |
| ¹³C (Carbonyl C=O) | >150 | Characteristic deshielded signal for the dione carbonyl carbons. |
| ¹³C (Aliphatic CH₂) | ~40 - 60 | Expected range for saturated carbons in the pyrazine ring. |
Mass Spectrometry Techniques for Identification of Derivatives and Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and to identify its derivatives and transient reaction intermediates. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is frequently employed. nih.gov
Research Findings: In ESI-MS analysis, the compound typically forms a protonated molecular ion, [M+H]⁺, allowing for the precise determination of its molecular weight. For instance, in the characterization of a newly synthesized imidazo[1,2-a]pyrazine derivative (C₁₆H₁₇N₅O₂), the calculated mass for the [M+H]⁺ ion was 312.1460, which closely matched the experimentally observed value of 312.1465. nih.gov This high degree of accuracy is crucial for confirming the elemental formula of a target molecule.
Mass spectrometry is also invaluable for monitoring the progress of chemical reactions. By analyzing aliquots from a reaction mixture, researchers can identify the formation of intermediates and byproducts, providing mechanistic insights. The fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure of the molecule. Specific bond cleavages within the heterocyclic ring system generate characteristic fragment ions, which serve as a structural fingerprint for the imidazo[1,2-a]pyrazine core, helping to distinguish it from isomeric structures. nih.gov
| Technique | Information Obtained | Primary Use |
|---|---|---|
| ESI-HRMS | Precise molecular weight and elemental formula. nih.gov | Structural confirmation of final products. |
| LC-MS | Separation and identification of components in a mixture. | Reaction monitoring, purity assessment. rsc.org |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Elucidation of molecular structure and identification of unknown derivatives. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint" for this compound.
Research Findings: The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its key functional groups. The most prominent features are the strong stretching vibrations of the two carbonyl (C=O) groups, which are expected in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide information about the ring strain and electronic environment. Another key feature is the N-H stretching vibration from the amide groups, typically appearing as a broad band around 3200-3400 cm⁻¹. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones. nih.govnih.gov These computational studies help in assigning the observed experimental bands to specific molecular vibrations, including C-N stretching, C-H bending, and various ring deformation modes that constitute the fingerprint region (below 1500 cm⁻¹). nih.gov For example, in a study of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, a characteristic C=N stretching absorption was observed around 1546 cm⁻¹. tsijournals.com Raman spectroscopy, while less commonly reported for this specific scaffold, provides complementary information, particularly for symmetric vibrations and C=C bonds within the aromatic system.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide Carbonyl) | 1650 - 1750 | Strong |
| C=N and C=C Stretch (Ring) | 1450 - 1650 | Medium-Variable |
| Fingerprint Region | <1500 | Complex, multiple bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is used to characterize its photophysical properties, including light absorption and emission.
Research Findings: The imidazo[1,2-a]pyrazine scaffold possesses a π-conjugated bicyclic structure, which gives rise to characteristic electronic absorption bands in the UV-Vis region. ijrpr.com Typically, these compounds exhibit strong absorption bands corresponding to π-π* transitions. nih.govresearchgate.net For related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives, absorption maxima (λ_max) are commonly observed in the range of 280 nm to 370 nm. nih.govresearchgate.net For example, one study reported a broad absorbance spectrum for a derivative at 368 nm. nih.gov Another study on related fluorophores noted intense bands around 320-330 nm. nih.gov
The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the heterocyclic core. Electron-donating or electron-withdrawing groups can significantly shift the absorption maxima, a property that is exploited in the design of fluorescent probes and functional materials. ijrpr.com While the dione structure may have different photophysical properties compared to more aromatic derivatives, its UV-Vis spectrum is fundamental for understanding its electronic structure and potential for light-induced reactions.
| Transition Type | Typical λ_max Range (nm) | Description |
|---|---|---|
| π → π | 280 - 370 | High-intensity transition involving the conjugated π-system of the heterocyclic rings. nih.govresearchgate.net |
| n → π | >350 | Lower-intensity transition involving non-bonding electrons on nitrogen or oxygen atoms. Often overlaps with π-π* bands. |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation.
Research Findings: While a specific crystal structure for this compound is not readily available in the provided search results, analysis of closely related structures, such as 9H-imidazo[1,2-a]benzimidazole, provides significant insight. semanticscholar.org X-ray diffraction studies on such compounds reveal critical details about the planarity of the fused ring system and the spatial arrangement of substituents.
A crucial aspect revealed by crystallography is the pattern of intermolecular interactions, which governs how molecules pack in a crystal lattice. For this compound, the presence of both N-H (hydrogen bond donors) and C=O (hydrogen bond acceptors) groups makes it highly likely to form extensive intermolecular hydrogen bonding networks in the solid state. These hydrogen bonds play a dominant role in the stability and physical properties of the crystal. Studies on similar structures have shown the formation of dimers through hydrogen bonding, a common motif for such heterocyclic systems. semanticscholar.org This detailed structural information is vital for structure-based drug design and understanding solid-state properties. nih.gov
Emerging Research Applications and Future Directions for Imidazo 1,2 a Pyrazine 3,6 5h,7h Dione in Scientific Disciplines
Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione as a Platform for Chemical Biology Probes
The development of chemical probes is essential for dissecting complex biological processes. The imidazo[1,2-a]pyrazine (B1224502) core is a promising platform for such tools due to the inherent photophysical properties of this class of compounds. Structurally related imidazo[1,2-a]pyrazin-3(7H)-one derivatives, such as coelenterazine (B1669285) and its analogues, are well-known for their bioluminescent and chemiluminescent properties, which are widely applied in bioassays. researchgate.net
Furthermore, various imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives have been investigated as organic fluorophores for potential use as biomarkers and photochemical sensors. researchgate.net These compounds can emit light in different solvent environments, including acidic and alkaline media. researchgate.net This intrinsic luminescence within the broader imidazo-heterocycle family suggests that the this compound core could be chemically modified to create novel fluorescent or luminescent probes. Such probes could be engineered to report on specific enzymatic activities or cellular events, offering a powerful tool for chemical biology research.
Development of this compound Based Research Tools
Building on their potential as chemical probes, derivatives of the imidazo[1,2-a]pyrazine scaffold have been successfully developed into potent and selective research tools for studying a variety of biological targets. While research on the dione (B5365651) variant is still nascent, the extensive pharmacology of its structural relatives provides a roadmap for future development.
Derivatives of the parent scaffold have been synthesized to target a wide array of proteins, demonstrating the chemical tractability and versatility of this heterocyclic system. These tools are instrumental in validating new drug targets and elucidating biological pathways.
Table 1: Examples of Biological Targets Modulated by Imidazo[1,2-a]pyrazine and Related Scaffolds
| Target Class | Specific Target | Reported Activity | Scaffold |
|---|---|---|---|
| Enzyme | Tubulin | Polymerization Inhibition | Imidazo[1,2-a]pyrazine |
| Enzyme | Cyclooxygenase-2 (COX-2) | Inhibition | Imidazo[1,2-a]pyridine |
| Kinase | PI3K/AKT/mTOR Pathway | Inhibition | Imidazo[1,2-a]pyridine |
| Receptor | AMPA Receptor (TARP γ-8) | Negative Modulation | Imidazo[1,2-a]pyrazine |
| Tumor Suppressor | p53 | Reactivation | Imidazo[1,2-a]pyrazine |
For instance, specific imidazo[1,2-a]pyrazine derivatives have been designed as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Others have been developed as selective negative modulators of the AMPA receptor, offering tools to study synaptic transmission and epilepsy. nih.gov The successful creation of these targeted molecules underscores the potential of the this compound core as a foundational structure for a new generation of sophisticated research tools.
Exploration in Materials Science and Optoelectronic Devices
The unique optical behaviors of imidazo-fused heterocycles are not only useful in biology but also position them as attractive candidates for applications in materials science and optoelectronics. rsc.org Research into imidazo[1,2-a]pyridine and pyrimidine derivatives has highlighted their properties as organic fluorophores. researchgate.net
Recently, the photophysical properties of newly synthesized imidazo[1,2-a]pyrazine derivatives have been a subject of investigation. nih.govrsc.org The inherent fluorescence of these compounds is a key characteristic that can be harnessed. This potential is particularly evident in the field of organic light-emitting diodes (OLEDs), sensors, and imaging agents. rsc.org The rigid, planar structure of the fused heterocyclic system is conducive to strong luminescence. The exploration of this compound and its derivatives could lead to the discovery of novel materials with tailored photophysical properties for advanced technological applications.
Challenges and Opportunities in the Synthesis and Characterization of Complex this compound Systems
The synthesis of the this compound core presents unique challenges. Theoretical studies have shown that these bicyclic amidines can form from α-amino acid fragments under high temperatures or through the use of strong dehydrating agents. This suggests that the synthetic conditions required may be harsh, potentially limiting the incorporation of sensitive functional groups.
However, significant opportunities exist in developing novel synthetic methodologies. The broader imidazo[1,2-a]pyrazine class has seen the development of efficient, catalyzed reactions, such as iodine-catalyzed one-pot, three-component condensations that proceed at room temperature. nih.govrsc.org Applying such modern synthetic strategies, including multicomponent reactions and intramolecular cyclizations, could provide milder and more efficient routes to the dione core and its derivatives. rsc.org These advanced methods could facilitate the construction of complex molecular architectures and diverse chemical libraries for screening.
The characterization of these complex systems relies on a suite of analytical techniques. Spectroscopic methods like NMR (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry are essential for structural elucidation, while techniques like single-crystal X-ray diffraction can provide definitive structural confirmation. researchgate.net
Unexplored Biological Targets and Mechanistic Pathways for Future Investigation
The imidazo[1,2-a]pyrazine scaffold has demonstrated a remarkable capacity to interact with a diverse range of biological targets, suggesting that the dione derivative may also possess significant, yet undiscovered, pharmacological activities. rsc.orgtsijournals.com Extensive research has identified numerous proteins and pathways that are modulated by compounds containing this core structure.
Table 2: Investigated Biological Activities of the Imidazo[1,2-a]pyrazine Family
| Biological Activity | Specific Target/Pathway Implicated |
|---|---|
| Antiproliferative | Tubulin, p53, PI3K/AKT/mTOR pathway, various kinases |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
| Antiviral | SARS-CoV-2 main protease |
| Neuromodulatory | AMPA Receptors |
| Antimicrobial | Bacterial and fungal targets |
Derivatives have shown inhibitory effects against key enzymes in cancer progression, such as those in the PI3K/AKT/mTOR pathway, and have been found to induce apoptosis through p53-mediated mechanisms. nih.govnih.gov Other analogues have been developed as potent anticancer agents targeting melanoma and other cancer cell lines, with some demonstrating IC50 values in the sub-micromolar range. nih.gov The inhibitory effects of imidazo[1,2-a]pyrazines have also been noted against kinases like insulin-like growth factor-I receptor (IGF-IR), p13K, aurora kinase, and tyrosine kinase EphB4. nih.gov Given this precedent, future investigations could screen this compound and its analogues against a wide panel of kinases and other enzymes to uncover novel biological activities and mechanisms of action.
Advanced Computational Methodologies for Predictive Research and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the imidazo[1,2-a]pyrazine scaffold is well-documented. Molecular docking studies have been instrumental in understanding how these molecules interact with their biological targets. For example, docking simulations have been used to analyze the binding of derivatives within the active sites of COX-2 and tubulin, guiding the rational design of more potent inhibitors. nih.govrjpbr.com
For the this compound structure itself, quantum chemical calculations have been employed to elucidate its formation mechanism. Such theoretical studies provide deep insight into reaction pathways and energetics that are difficult to probe experimentally. Furthermore, computational tools like AutoDock and PyRx are routinely used for virtual screening and binding pose analysis. nih.gov The combination of these predictive models allows researchers to design novel dione derivatives with optimized properties, accelerating the discovery process for new therapeutic agents and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
